Welcome to the BenchChem Online Store!
molecular formula C6H4ClNO4S B086204 3-Nitrobenzenesulfonyl chloride CAS No. 121-51-7

3-Nitrobenzenesulfonyl chloride

Cat. No. B086204
M. Wt: 221.62 g/mol
InChI Key: MWWNNNAOGWPTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05728835

Procedure details

Using o-anisidine (1.0 ml, 8.55 mmol) and 3-nitrobenzenesulfonyl chloride (1.95 g, 8.55 mmol), the procedure of Reference Example 2 was repeated to obtain 2.36 g (89.5%) of the title compound in the form of light yellow needle crystals.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Yield
89.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[N+:10]([C:13]1[CH:14]=[C:15]([S:19](Cl)(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=1)([O-:12])=[O:11]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][S:19]([C:15]1[CH:16]=[CH:17][CH:18]=[C:13]([N+:10]([O-:12])=[O:11])[CH:14]=1)(=[O:20])=[O:21]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Step Two
Name
Quantity
1.95 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)NS(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 89.5%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.